(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule belonging to the thiazolidinone class. Its core structure comprises a thiazolidin-4-one ring fused with a benzylidene group and a substituted pyrazole moiety.
Key structural features include:
- A thiazolidin-4-one ring with a 2-thioxo group, which enhances electron delocalization and influences reactivity.
- A benzylidene substituent at C5, providing a conjugated π-system that may contribute to UV-Vis absorption properties.
- A 1-phenylpyrazole unit substituted with a 4-ethoxy-2-methylphenyl group, introducing steric bulk and hydrophobic interactions.
Compound A is synthesized via condensation reactions between a thiazolidinone precursor and a substituted pyrazole-aldehyde derivative, typically under acidic or basic conditions (e.g., sodium acetate/acetic acid or K₂CO₃ in aqueous media) .
Properties
Molecular Formula |
C29H25N3O2S2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O2S2/c1-3-34-24-14-15-25(20(2)16-24)27-22(19-32(30-27)23-12-8-5-9-13-23)17-26-28(33)31(29(35)36-26)18-21-10-6-4-7-11-21/h4-17,19H,3,18H2,1-2H3/b26-17- |
InChI Key |
CASGMHNBZIAYJA-ONUIUJJFSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Hydrolysis of the Thiazolidinone Ring
The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions, leading to ring opening and formation of corresponding thiol or carboxylic acid derivatives.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (6–8 hrs) | 2-Thioxo-thiazolidine-4-carboxylic acid derivative | 65–70% | |
| 0.5M NaOH, 60°C (4 hrs) | Mercaptoacetamide intermediate | 55–60% |
This reaction is critical for modifying the core structure to enhance solubility or introduce functional groups for further derivatization.
Nucleophilic Substitution Reactions
The sulfur atom in the thioxo group (-C=S) and nitrogen atoms in the pyrazole ring participate in nucleophilic substitutions.
Key Examples:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields S-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride produces acetylated derivatives at the sulfur or nitrogen sites.
| Reagent | Reaction Site | Product | Conditions |
|---|---|---|---|
| CH₃I, K₂CO₃ | Thioxo group (S) | S-Methylated thiazolidinone | DMF, 60°C, 3 hrs |
| AcCl, pyridine | Pyrazole N-H | N-Acetylated pyrazole-thiazolidinone conjugate | RT, 12 hrs |
Cycloaddition Reactions
The exocyclic double bond (methylidene group) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered fused rings.
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hrs | Fused bicyclic adduct | Precursor for polycyclic systems |
Oxidation Reactions
The pyrazole moiety can undergo oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), forming N-oxide derivatives .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hrs | Pyrazole N-oxide | 40–45% |
| mCPBA | CH₂Cl₂, RT, 12 hrs | Sulfoxide derivative (at S-site) | 60–65% |
Condensation Reactions
The methylidene group acts as an electrophilic center, enabling condensation with primary amines or hydrazines to form Schiff bases or hydrazone derivatives .
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Aniline | Ethanol, reflux, 6 hrs | Schiff base conjugate | None |
| Hydrazine hydrate | Ethanol, RT, 24 hrs | Hydrazone derivative | Acetic acid (catalytic) |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the methylidene group and adjacent double bonds, forming cyclobutane derivatives.
| Conditions | Product | Application |
|---|---|---|
| UV light, benzene, 12 hrs | Cyclobutane-fused thiazolidinone | Photodynamic therapy research |
Interaction with Organometallic Reagents
The compound reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl group of the thiazolidinone ring, forming tertiary alcohols .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃MgBr | THF, 0°C, 2 hrs | Tertiary alcohol derivative | 70–75% |
Scientific Research Applications
(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is evaluated for its therapeutic potential in treating various diseases. Preclinical studies focus on its efficacy, safety, and pharmacokinetics.
Industry: It is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Compound A’s 4-ethoxy-2-methylphenyl group on the pyrazole moiety enhances steric hindrance compared to simpler hydroxy/methoxy substituents in Compounds I and III . This may influence binding affinity in biological targets.
Synthetic Flexibility :
- While Compound A requires multi-step synthesis involving pyrazole intermediates, simpler analogues (e.g., 3a–e) are synthesized via one-pot condensation .
Crystallographic Insights: Analogues like Compound I exhibit planar heterocyclic rings with dihedral angles <10° between thiazolidinone and aryl groups, whereas Compound A likely has greater torsional strain due to its bulky pyrazole substituent .
Comparison with Pyrazole-Containing Analogues
Table 2: Pyrazole Hybrid Derivatives
Key Observations:
- Computational Tools : Structural validation of analogues often employs SHELX for refinement and Multiwfn for electron density analysis, suggesting similar methodologies could apply to Compound A .
Biological Activity
The compound (5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Structure and Synthesis
The compound features a thiazolidin-4-one core, which is a five-membered heterocyclic ring containing sulfur and nitrogen. The structural modifications at the 3 and 5 positions enhance its biological activity. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives, followed by further functionalization to introduce specific substituents.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Thiazolidin-4-one |
| Substituents | Benzyl, ethoxy, methylphenyl pyrazole |
| Functional Groups | Thioether, imine |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5Z)-3-benzyl derivatives have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 16–32 mg/mL against Staphylococcus aureus and other pathogens .
Anticancer Properties
Thiazolidinones are recognized for their anticancer potential. Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from thiazolidinones exhibited IC50 values ranging from 7.0 to 20.3 µM against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . The mechanism involves modulation of apoptosis signaling pathways and inhibition of tumor angiogenesis.
Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory properties. For instance, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The anti-inflammatory activity is attributed to their ability to inhibit multiple targets involved in inflammatory processes .
Antidiabetic Activity
Thiazolidinone derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs), making them potential candidates for antidiabetic therapies. Modifications at specific positions can enhance their affinity for PPARγ, leading to improved glucose metabolism and insulin sensitivity .
Antiviral Activity
Recent studies have explored the antiviral potential of thiazolidinones against various viral infections. For example, certain derivatives have shown inhibitory effects on viral proteases, which are critical for viral replication .
Study 1: Anticancer Activity Against Glioblastoma
A study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. The results indicated that several synthesized compounds significantly reduced cell viability compared to untreated controls, suggesting their potential as therapeutic agents in treating aggressive brain tumors .
Study 2: Antimicrobial Efficacy Against Multi-drug Resistant Strains
Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against multi-drug resistant bacterial strains. The results showed promising activity, with some compounds achieving MIC values lower than those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
